N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Description
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoylpiperazine moiety attached to a phenyl ring, which is further substituted with ethoxy and nitro groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-2-35-24-13-8-20(18-23(24)30(33)34)25(31)27-21-9-11-22(12-10-21)28-14-16-29(17-15-28)26(32)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFWGTWVIXQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoylpiperazine: The initial step involves the reaction of piperazine with benzoyl chloride to form benzoylpiperazine.
Nitration: The benzoylpiperazine derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Ethoxylation: The nitrated compound is further reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Coupling Reaction: Finally, the ethoxylated and nitrated benzoylpiperazine is coupled with a phenyl ring through a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide, various nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with substituted functional groups replacing the ethoxy group.
Scientific Research Applications
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in the study of cellular mechanisms and pathways, including its effects on enzyme activity and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoylpiperazine moiety is known to bind to certain receptors in the central nervous system, modulating their activity. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide can be compared with other piperazine derivatives, such as:
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide: Similar structure but with a chloro group instead of an ethoxy group.
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide: Contains a phenoxyacetamide moiety instead of the ethoxy and nitro groups.
N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide: Features a pentanamide group, differing in the length and type of substituent chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
